A psychotropic IMIPRAMINE derivative that acts as a tricyclic antidepressant and possesses few anticholinergic properties. It is metabolized to DESIPRAMINE.
Lofepramine
CAS No.: 23047-25-8
Cat. No.: VC0533464
Molecular Formula: C26H27ClN2O
Molecular Weight: 419.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23047-25-8 |
|---|---|
| Molecular Formula | C26H27ClN2O |
| Molecular Weight | 419.0 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone |
| Standard InChI | InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3 |
| Standard InChI Key | SAPNXPWPAUFAJU-UHFFFAOYSA-N |
| SMILES | CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
| Appearance | Solid powder |
| Colorform | Crystals from methanol or acetone |
| Melting Point | 104-406 °C |
Introduction
Chemical and Pharmacological Profile of Lofepramine
Chemical Structure and Properties
Lofepramine (IUPAC name: 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylamino]ethanone) is a synthetic organic compound with the molecular formula C₂₆H₂₇ClN₂O and a molar mass of 418.97 g/mol . Its structure comprises a tricyclic dibenzazepine moiety linked to a chlorophenyl group, which contributes to its affinity for monoamine transporters (Table 1).
Table 1: Chemical Identifiers and Properties of Lofepramine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₇ClN₂O | |
| Molar Mass | 418.97 g/mol | |
| CAS Number | 23047-25-8 | |
| PubChem CID | 3810 | |
| Protein Binding | 99% |
Pharmacodynamics
Lofepramine primarily inhibits the reuptake of norepinephrine (Ki = 5.4 nM) and serotonin (Ki = 70 nM), with weaker antagonism at muscarinic acetylcholine receptors (Ki = 285 nM) . This dual mechanism enhances noradrenergic and serotonergic neurotransmission, which underpins its antidepressant efficacy. Compared to first-generation TCAs like amitriptyline, lofepramine exhibits lower anticholinergic activity, reducing side effects such as dry mouth and constipation .
Table 2: Pharmacodynamic Targets of Lofepramine
| Target | Affinity (Ki) | Effect |
|---|---|---|
| Norepinephrine Transporter | 5.4 nM | Reuptake Inhibition |
| Serotonin Transporter | 70 nM | Reuptake Inhibition |
| Muscarinic Receptor | 285 nM | Antagonism |
Clinical Applications and Efficacy
Indications and Dosage
Lofepramine is licensed for major depressive disorder, particularly in cases accompanied by anxiety or somatic symptoms . The recommended adult dosage is 70 mg twice or thrice daily, adjusted based on patient response and tolerance . Elderly patients may require lower doses due to altered pharmacokinetics.
Therapeutic Outcomes
Clinical trials demonstrate a 64% response rate in patients with moderate-to-severe depression, comparable to amitriptyline but with superior tolerability . A double-blind study comparing lofepramine and amitriptyline found no significant difference in Hamilton Depression Rating Scale scores, though lofepramine caused fewer anticholinergic side effects (e.g., xerostomia) .
Pharmacokinetics and Metabolism
Absorption and Distribution
Lofepramine has a bioavailability of 7% due to extensive first-pass metabolism . It is 99% protein-bound, primarily to albumin, and distributes widely into tissues, including the central nervous system .
Metabolism and Excretion
Hepatic metabolism via CYP2D6 converts lofepramine to its active metabolite, desipramine, a potent norepinephrine reuptake inhibitor . The elimination half-life of lofepramine is 5 hours, while desipramine persists for 12–24 hours . Excretion occurs via urine (60%) and feces (40%), predominantly as metabolites .
Table 3: Pharmacokinetic Parameters of Lofepramine
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 7% | |
| Half-Life (Parent Drug) | 5 hours | |
| Half-Life (Metabolites) | 12–24 hours | |
| Excretion Route | Urine (60%), Feces (40%) |
Comparative Analysis with Other Antidepressants
Advantages Over First-Generation TCAs
Lofepramine’s lower toxicity in overdose and reduced side effect burden make it preferable to amitriptyline or imipramine . Its metabolite, desipramine, retains noradrenergic activity without exacerbating anticholinergic effects .
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